molecular formula C18H18N6O4 B2432023 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide CAS No. 959541-80-1

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide

Cat. No.: B2432023
CAS No.: 959541-80-1
M. Wt: 382.38
InChI Key: XSJRLQZGJXSMNQ-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a nitrophenyl group

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-11-9-17(26)22(18(19-11)23-13(3)8-12(2)21-23)10-16(25)20-14-4-6-15(7-5-14)24(27)28/h4-9H,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJRLQZGJXSMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of suitable aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Coupling Reactions: The pyrazole and pyrimidine intermediates are then coupled using reagents such as phosphorus oxychloride (POCl3) or other dehydrating agents.

    Introduction of the Nitrophenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The nitrophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound may possess various pharmacological properties, including:

1. Antitumor Activity

  • Compounds with similar structures have demonstrated cytotoxic effects against a range of cancer cell lines. For instance, studies have shown that derivatives of pyrimidine and pyrazole can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Properties

  • The anti-inflammatory potential of related compounds has been explored extensively. Molecular docking studies suggest that this compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.

3. Antimicrobial Effects

  • Some derivatives of the pyrazole-pyrimidine family have exhibited antimicrobial activities against various bacterial strains. This suggests that the compound may be effective in treating infections or as a lead compound for developing new antibiotics.

Synthetic Routes

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions:

StepReaction Description
1Formation of the Pyrazole Ring : Reacting 3,5-dimethyl-1H-pyrazole with suitable reagents under controlled conditions.
2Synthesis of the Pyrimidine Ring : The pyrazole derivative is reacted with appropriate aldehydes or amines to form the pyrimidine structure.
3Introduction of the Nitrophenyl Group : Acylation of the pyrimidine derivative with 4-nitrophenyl acetic acid under acidic or basic conditions.

Case Studies

Several studies have highlighted the applications and effectiveness of compounds similar to 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide:

Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a related compound inhibited cell proliferation in human breast cancer cells by inducing apoptosis and disrupting the cell cycle at the G2/M phase. The compound's mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Mechanism
In silico docking studies revealed that compounds with similar structures bind effectively to the active site of lipoxygenase enzymes, suggesting their potential as anti-inflammatory agents. Experimental validation showed significant reduction in inflammatory markers in animal models treated with these compounds.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    4-Methyl-6-oxo-1,6-dihydropyrimidine: A pyrimidine derivative with comparable reactivity.

    N-(4-Nitrophenyl)acetamide: A nitrophenyl derivative with related chemical properties.

Uniqueness

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide is unique due to its combination of pyrazole, pyrimidine, and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide is a derivative of pyrimidine and pyrazole, which are known for their diverse biological activities. This article will explore the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C16H16N4O3C_{16}H_{16}N_4O_3 with a molecular weight of approximately 304.32 g/mol. The structure consists of a pyrimidine ring substituted with a pyrazole moiety and an acetamide group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrimidine and pyrazole structures exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Pyrimidine derivatives have been shown to inhibit the growth of bacteria and fungi by interfering with nucleic acid synthesis and enzyme activity.
  • Anticancer Properties : Many pyrimidine derivatives act as antimetabolites, inhibiting DNA synthesis by targeting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to modulate inflammatory pathways, providing potential in treating inflammatory diseases.

The biological activity of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit vital enzymes involved in DNA biosynthesis, leading to reduced proliferation of cancer cells and pathogens.
  • Receptor Interaction : It is hypothesized that the compound interacts with specific receptors or proteins involved in signaling pathways related to inflammation and cancer progression.
  • Structural Modifications : The presence of electron-withdrawing groups (like nitrophenyl) enhances the compound's lipophilicity and bioavailability, improving its interaction with biological targets .

Antifungal Activity

A study assessed the antifungal activity of similar pyrimidine derivatives against various fungal strains. The results indicated that modifications at the N-acetamide position significantly influenced antifungal potency. Compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains .

Anticancer Research

In vitro studies have shown that pyrimidine derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism involves the inhibition of cell cycle progression and induction of caspase-dependent apoptosis pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/PathwayReference
Compound AAntimicrobialDHFR
Compound BAnticancerTSase
Compound CAnti-inflammatoryCOX Inhibition
Compound DAntifungalErgosterol Biosynthesis

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